molecular formula C23H22N2O B11408166 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11408166
M. Wt: 342.4 g/mol
InChI Key: ARJNMMXPFWDVDT-UHFFFAOYSA-N
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Description

2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Preparation Methods

  • React the benzimidazole core with benzyl chloride in the presence of a base (e.g., sodium hydroxide) to introduce the benzyl group.
  • Reaction conditions: Reflux in an organic solvent such as toluene or dichloromethane.
  • Introduction of 2-(2-methylphenoxy)ethyl Substituent

    • React the benzylated benzimidazole with 2-(2-methylphenoxy)ethyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the 2-(2-methylphenoxy)ethyl substituent.
    • Reaction conditions: Reflux in an organic solvent such as acetonitrile or dimethylformamide.
  • Industrial Production Methods

    Industrial production of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole typically involves large-scale batch or continuous flow processes. The key steps include the synthesis of the benzimidazole core, followed by sequential introduction of the benzyl and 2-(2-methylphenoxy)ethyl groups. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

    Chemical Reactions Analysis

    Types of Reactions

    2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    • Oxidation

      • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
    • Reduction

      • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced benzimidazole derivatives.
    • Substitution

      • The compound can undergo nucleophilic substitution reactions, where the benzyl or 2-(2-methylphenoxy)ethyl groups can be replaced by other nucleophiles.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

      Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

      Substitution: Nucleophiles such as amines, thiols, or alkoxides in organic solvents.

    Major Products Formed

      Oxidation: Benzimidazole N-oxides.

      Reduction: Reduced benzimidazole derivatives.

      Substitution: Substituted benzimidazole derivatives with various functional groups.

    Scientific Research Applications

    • Chemistry

      • Used as a building block for the synthesis of more complex benzimidazole derivatives.
      • Employed in the development of new synthetic methodologies.
    • Biology

      • Investigated for its antimicrobial and antifungal properties.
      • Studied for its potential as an enzyme inhibitor.
    • Medicine

      • Explored for its anticancer activity, particularly against lung, breast, and prostate cancer cell lines.
      • Evaluated for its potential as an anti-inflammatory and analgesic agent.
    • Industry

      • Utilized in the development of new materials with specific chemical and physical properties.
      • Applied in the synthesis of dyes and pigments.

    Mechanism of Action

    The mechanism of action of 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by:

    • Binding to Enzymes

      • Inhibiting the activity of enzymes involved in key biological processes, such as cell division or signal transduction.
    • Interacting with DNA

      • Binding to DNA and interfering with its replication or transcription, leading to cell cycle arrest or apoptosis.
    • Modulating Receptor Activity

      • Acting as an agonist or antagonist of specific receptors, thereby modulating cellular responses.

    Comparison with Similar Compounds

    2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives to highlight its uniqueness:

    • Similar Compounds

      • 2-phenylbenzimidazole
      • 2-(4-chlorophenyl)benzimidazole
      • 2-(2-hydroxyphenyl)benzimidazole
    • Uniqueness

      • The presence of both benzyl and 2-(2-methylphenoxy)ethyl groups in 2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazole may confer unique chemical and biological properties, such as enhanced lipophilicity and improved binding affinity to molecular targets.

    Properties

    Molecular Formula

    C23H22N2O

    Molecular Weight

    342.4 g/mol

    IUPAC Name

    2-benzyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole

    InChI

    InChI=1S/C23H22N2O/c1-18-9-5-8-14-22(18)26-16-15-25-21-13-7-6-12-20(21)24-23(25)17-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3

    InChI Key

    ARJNMMXPFWDVDT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CC4=CC=CC=C4

    Origin of Product

    United States

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